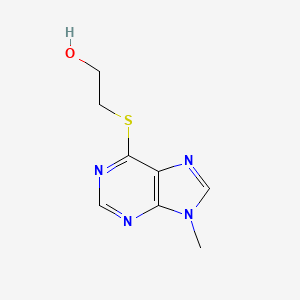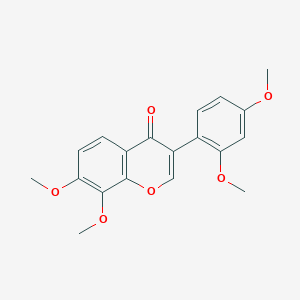
Diperoxydecanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diperoxydecanedioic acid is an organic peroxide compound with the molecular formula C10H18O6. It is known for its strong oxidizing properties and is used in various industrial and scientific applications. This compound is particularly notable for its ability to release oxygen, making it useful in bleaching and disinfection processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diperoxydecanedioic acid can be synthesized through the peroxidation of decanedioic acid. The process typically involves the reaction of decanedioic acid with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions often include maintaining a low temperature to control the rate of reaction and prevent decomposition of the peroxide.
Industrial Production Methods
In industrial settings, this compound is produced using a continuous flow process to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of advanced reactors and separation techniques helps in the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Diperoxydecanedioic acid primarily undergoes oxidation reactions due to its peroxide groups. It can also participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include hydrogen peroxide and organic acids. The reactions are typically carried out under acidic conditions to stabilize the peroxide group.
Substitution Reactions: These reactions often involve nucleophiles such as amines or alcohols, and are conducted under mild conditions to prevent the decomposition of the peroxide.
Major Products Formed
The major products formed from the reactions of this compound include various oxidized organic compounds, such as aldehydes, ketones, and carboxylic acids. These products are often used in further chemical synthesis or as intermediates in industrial processes.
Scientific Research Applications
Diperoxydecanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis, particularly in the preparation of fine chemicals and pharmaceuticals.
Biology: The compound is used in studies related to oxidative stress and its effects on biological systems. It serves as a model compound for studying the mechanisms of peroxide-induced oxidation in cells.
Medicine: this compound is explored for its potential use in antimicrobial treatments due to its strong oxidizing properties.
Industry: It is used in the bleaching of textiles and paper, as well as in the formulation of disinfectants and cleaning agents.
Mechanism of Action
The mechanism of action of diperoxydecanedioic acid involves the generation of reactive oxygen species (ROS) upon decomposition. These ROS, such as hydroxyl radicals and singlet oxygen, are highly reactive and can oxidize a wide range of organic and inorganic substances. The molecular targets of these ROS include cellular components like lipids, proteins, and nucleic acids, leading to oxidative damage and antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Peracetic Acid: Another organic peroxide with strong oxidizing properties, commonly used in disinfection and sterilization.
Hydrogen Peroxide: A simple peroxide used widely as a disinfectant and bleaching agent.
Benzoyl Peroxide: Used in acne treatment and as a polymerization initiator in the production of plastics.
Uniqueness
Diperoxydecanedioic acid is unique due to its specific molecular structure, which provides a balance between stability and reactivity. Unlike simpler peroxides like hydrogen peroxide, it offers a more controlled release of oxygen, making it suitable for applications requiring precise oxidation conditions. Additionally, its longer carbon chain compared to peracetic acid allows for different solubility and reactivity profiles, making it versatile in various industrial and research applications.
Properties
CAS No. |
5796-85-0 |
|---|---|
Molecular Formula |
C10H18O6 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
decanediperoxoic acid |
InChI |
InChI=1S/C10H18O6/c11-9(15-13)7-5-3-1-2-4-6-8-10(12)16-14/h13-14H,1-8H2 |
InChI Key |
UNWDCFHEVIWFCW-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCC(=O)OO)CCCC(=O)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[Bis(2-chloroethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B14721155.png)
![3-chloro-N-[(3-chlorophenyl)diazenyl]aniline](/img/structure/B14721167.png)
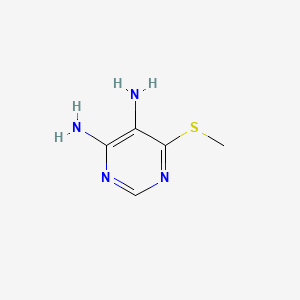
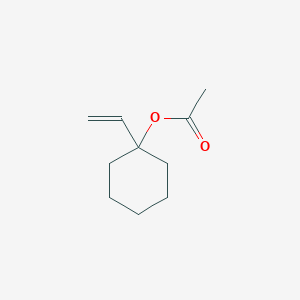
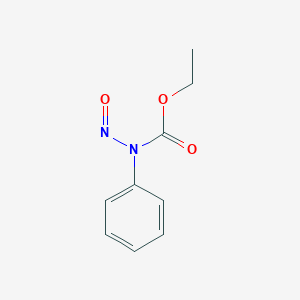
![1-[4-(Propan-2-yl)phenyl]but-3-en-1-yl acetate](/img/structure/B14721184.png)
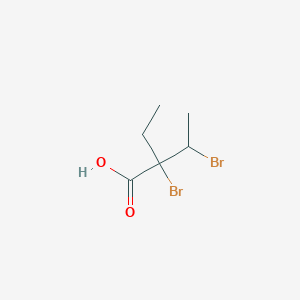
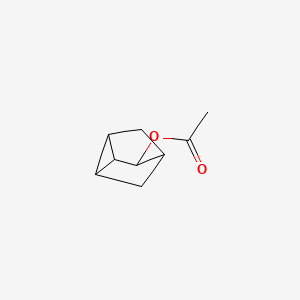

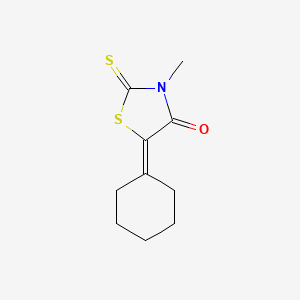
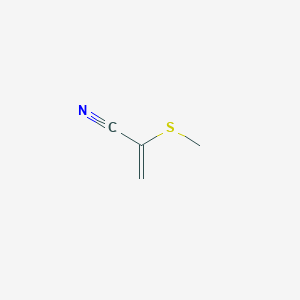
![4,4'-Spirobi[[1]benzopyran]-2,2'(3H,3'H)-dione](/img/structure/B14721217.png)
